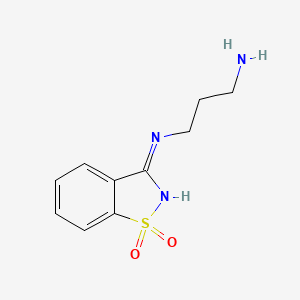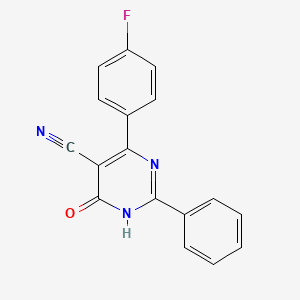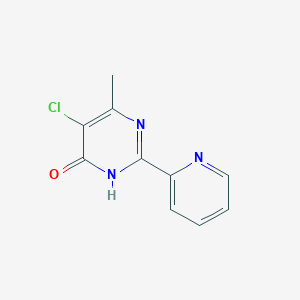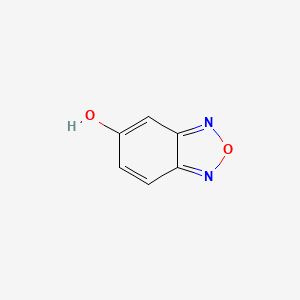![molecular formula C9H13N3O B1418199 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one CAS No. 391953-90-5](/img/structure/B1418199.png)
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
説明
“2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one” is a chemical compound with the CAS Number 391953-90-5 . It has a molecular weight of 179.219 and a molecular formula of C9H13N3O .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 351.1±42.0 °C at 760 mmHg . The melting point isn’t available . It has a flash point of 166.2±27.9 °C . The exact mass is 179.105865 and the LogP is -1.25 .科学的研究の応用
Chemical Synthesis and Pharmacological Properties
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one, due to its complex structure, is a compound of interest in chemical synthesis and pharmacology. Research has explored its derivatives and analogs, aiming to harness its potential in various therapeutic areas.
Antihypertensive and Vasodilatory Properties : Compounds in the series of 2-substituted-9,10-dimethoxy-6,7-dihydro-4H-pyrimido isoquinolins, related to the core structure, have shown significant blood pressure-lowering properties and arteriolar dilation effects in animal models. This suggests potential applications in the development of antihypertensive agents (Lal et al., 1984).
BET Bromodomain Inhibition for Cancer Therapy : Derivatives containing the pyrimido[4,5-b]indole core have been identified as potent inhibitors of BET proteins, showing high binding affinities and effectiveness in inhibiting cell growth in leukemia and breast cancer models. This highlights their potential in cancer therapy (Zhao et al., 2017).
Cognitive Enhancement through 5-HT Receptor Agonism : Isoxazolo[4,5-d]azepin analogues have demonstrated potent agonism of 5-HT(2A) and 5-HT(2C) receptors, offering a new avenue for cognitive enhancers in medicinal chemistry (Jensen et al., 2013).
Gastroprotective Effects : Research on pyrido[1,2-a]pyrimidin-4-one derivatives has shown their cytoprotective effects against gastric damage, indicating their potential as gastroprotective agents (Hermecz et al., 1992).
Antimuscarinic Activities for Gastrointestinal Disorders : The antimuscarinic agent SX-810, bearing structural similarities, has shown significant spasmolytic and antiulcerative activities without systemic antimuscarinic side effects, pointing to its use in treating gastrointestinal disorders (Kawashima et al., 1986).
Antiepileptic Potential : YM928, an AMPA receptor antagonist with a related structure, has demonstrated broad-spectrum anticonvulsant effects and could be useful in treating generalized seizures in epilepsy (Yamashita et al., 2004).
Brain Delivery Systems for AIDS Treatment : A dihydropyridine carrier system, utilizing a similar structural motif, has been explored for the sustained delivery of 2',3'-dideoxynucleosides to the brain, offering a potential strategy for treating AIDS-related neurological disorders (Palomino et al., 1989).
特性
IUPAC Name |
2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOCPHFYNUINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)





![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)